3-Cyclopropyl-2,2-dimethylpropanenitrile
Overview
Description
3-Cyclopropyl-2,2-dimethylpropanenitrile is a chemical compound with the molecular formula C8H13N . It is also known by other names such as trimethylacetonitrile, propanenitrile, 2,2-dimethyl-2-cyano-2-methylpropane, tert-butylnitrile, pivalonitrile, and tert-butyl cyanide .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using computational chemistry tools . The compound has a molar mass of 83.134 .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethylpropanenitrile, a related compound, have been extensively studied . These include triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, and heat capacity at saturation pressure .Scientific Research Applications
Cyclopropanation and Ring-Opening Reactions
Research has shown that cyclopropanes, including derivatives like 3-Cyclopropyl-2,2-dimethylpropanenitrile, are pivotal in cyclopropanation and ring-opening reactions. These processes are fundamental in creating complex molecular structures found in natural products and pharmaceuticals. The high strain in cyclopropane rings makes them reactive substrates in the presence of transition metal catalysts, leading to diverse transformations. Notably, studies emphasize the regioselective and diastereoselective synthesis of cyclopropane derivatives, highlighting their significance in achieving desired stereochemical outcomes in organic synthesis (Cohen & Marek, 2022).
Enantioselective Synthesis
The field of enantioselective synthesis has also benefited from compounds like this compound. Enantioselective processes aim to produce chiral molecules, which are essential for the development of specific pharmaceutical agents with targeted biological activities. Research in this area has led to the development of catalytic systems that enable the selective formation of cyclopropane-containing compounds with high enantioselectivity. Such advancements underscore the utility of cyclopropane derivatives in constructing chiral centers and complex molecular architectures (Zheng et al., 2019).
Biotransformations
Biotransformations involving cyclopropane derivatives like this compound have shown promising results in the synthesis of optically pure compounds. These biocatalytic processes utilize enzymes to perform highly selective reactions under mild conditions, offering an environmentally friendly alternative to traditional chemical synthesis. Studies in this domain have demonstrated the potential of biotransformations in achieving high enantioselectivity and yield, paving the way for the synthesis of bioactive molecules and intermediates with complex stereochemistry (Wang & Feng, 2003).
Novel Synthetic Routes
The exploration of novel synthetic routes utilizing this compound has led to the discovery of new methods for constructing cyclopropane rings and related structures. These advancements include the development of catalytic systems and reaction conditions that facilitate the efficient synthesis of cyclopropane derivatives. Such research efforts contribute to the broader understanding of cyclopropane chemistry and its application in synthesizing valuable compounds for various industries (Giri et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,6-9)5-7-3-4-7/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXZEJFYHGRBHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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